methyl 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, and a dibutylsulfamoyl-substituted benzamido group
Preparation Methods
The synthesis of methyl 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride.
Attachment of the Benzamido Group: The benzamido group is attached via amide bond formation, typically using coupling reagents like EDCI or DCC.
Incorporation of the Dibutylsulfamoyl Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6-acetyl-2-[4-(N,N-diethylsulfamoyl)benzamido]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: This compound has a similar structure but with diethylsulfamoyl instead of dibutylsulfamoyl group.
Methyl 6-acetyl-2-[4-(N,N-dipropylsulfamoyl)benzamido]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: This compound features a dipropylsulfamoyl group instead of dibutylsulfamoyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O6S2/c1-5-7-14-29(15-8-6-2)37(33,34)20-11-9-19(10-12-20)24(31)27-25-23(26(32)35-4)21-13-16-28(18(3)30)17-22(21)36-25/h9-12H,5-8,13-17H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQISCQOVYMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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